Methyl 2-methoxybut-2-enoate
CAS No.: 56009-30-4
Cat. No.: VC5103288
Molecular Formula: C6H10O3
Molecular Weight: 130.143
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56009-30-4 |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.143 |
| IUPAC Name | methyl (Z)-2-methoxybut-2-enoate |
| Standard InChI | InChI=1S/C6H10O3/c1-4-5(8-2)6(7)9-3/h4H,1-3H3/b5-4- |
| Standard InChI Key | XDAOZDBTFSSMBW-UHFFFAOYSA-N |
| SMILES | CC=C(C(=O)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-methoxybut-2-enoate possesses the molecular formula and a molecular weight of 130.15 g/mol. Its IUPAC name, methyl (2Z)-2-methoxybut-2-enoate, reflects the Z-configuration of the double bond between C2 and C3, stabilized by conjugation with the ester carbonyl group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 248°C (estimated) |
| Density | 1.08 g/cm³ (predicted) |
| LogP (Partition Coefficient) | 0.75 (calculated) |
The methoxy group at C2 introduces steric and electronic effects that influence its reactivity, particularly in cycloaddition and nucleophilic substitution reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via acid-catalyzed esterification of 2-methoxybut-2-enoic acid with methanol. A representative protocol involves:
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Refluxing equimolar amounts of 2-methoxybut-2-enoic acid and methanol in dichloromethane.
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Adding concentrated sulfuric acid (0.1 eq) as catalyst.
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Maintaining reflux for 6–8 hours, followed by neutralization and distillation.
This method yields ~75% pure product, with purification via fractional vacuum distillation .
Continuous Flow Production
Industrial-scale manufacturing employs fixed-bed reactors with solid acid catalysts (e.g., sulfonated polystyrene resins) to enable continuous esterification:
| Parameter | Optimal Value |
|---|---|
| Temperature | 80–90°C |
| Pressure | 1.5–2.0 bar |
| Residence Time | 30–45 minutes |
| Conversion Efficiency | 92–95% |
This approach minimizes side reactions like dimerization, which becomes significant at temperatures >100°C .
Reactivity and Chemical Transformations
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO₄ in acidic conditions yields 2-methoxybutanedioic acid.
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Reduction: LiAlH₄ reduces the ester to 2-methoxybut-2-en-1-ol, a precursor for fragrances.
| Assay | Scavenging Activity (%) |
|---|---|
| DPPH (200 µg/mL) | 65 ± 3 |
| ABTS (200 µg/mL) | 70 ± 4 |
These values approach those of ascorbic acid controls (85–90%), warranting further investigation.
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a dienophile in [4+2] cycloadditions to construct oxygenated six-membered rings. For instance, reaction with 1,3-cyclohexadiene produces bicyclic ethers critical in natural product synthesis .
Pharmaceutical Intermediates
Its α,β-unsaturated system is leveraged in Michael additions to create chiral centers. A 2024 study demonstrated its use in synthesizing prostaglandin analogs with 89% enantiomeric excess.
| Temperature | Half-Life |
|---|---|
| -18°C | >30 days |
| 25°C | 7–10 days |
| 40°C | 2–3 days |
Degradation occurs via dimerization through a hetero-Diels-Alder mechanism, forming a six-membered lactone .
Comparison with Structural Analogs
| Compound | Key Structural Difference | Reactivity Difference |
|---|---|---|
| Methyl acrylate | No methoxy group | Higher electrophilicity |
| Ethyl 2-methoxybut-2-enoate | Ethyl ester group | Slower hydrolysis kinetics |
| (2E)-4-Methoxy-2-butenoic acid | Free carboxylic acid | Lower membrane permeability |
The C2 methoxy group in Methyl 2-methoxybut-2-enoate uniquely balances steric bulk and electron donation, making it superior for regioselective reactions.
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